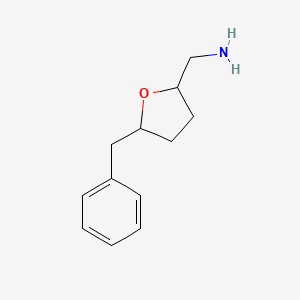![molecular formula C23H23NO4 B12307571 rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide rac-(3aR,6aR)-2-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylique, cis : est un composé organique complexe appartenant à la classe des acides aminés protégés par le groupe fluorénylméthoxycarbonyle (Fmoc). Ce composé est souvent utilisé dans la synthèse peptidique en raison de sa stabilité et de sa réactivité dans des conditions spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide rac-(3aR,6aR)-2-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylique, cis implique généralement la protection du groupe amine avec le groupe Fmoc. Cela peut être réalisé par réaction de l'acide aminé correspondant avec le chlorure de fluorénylméthoxycarbonyle (Fmoc-Cl) en présence d'une base telle que l'hydroxyde de sodium (NaOH) ou le bicarbonate de sodium (NaHCO₃). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane (DCM) ou le diméthylformamide (DMF) à température ambiante .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés capables de gérer de grandes quantités de réactifs et de solvants. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe fluorénylméthoxycarbonyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe acide carboxylique, le transformant en alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du carbone carbonyle du groupe Fmoc.
Réactifs et conditions courantes:
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) en conditions anhydres.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits:
Oxydation : Formation de dérivés de la fluorénone.
Réduction : Formation de dérivés d'alcool.
Substitution : Formation de dérivés Fmoc substitués.
Applications de la recherche scientifique
Chimie : Le composé est largement utilisé dans la synthèse peptidique comme groupe protecteur pour les acides aminés. Il aide à l'assemblage progressif des peptides en protégeant le groupe amine des réactions indésirables .
Biologie : En recherche biologique, le composé est utilisé pour synthétiser des peptides qui peuvent servir de sondes ou d'inhibiteurs dans diverses analyses biochimiques .
Médecine : Le composé est utilisé dans la synthèse de médicaments à base de peptides. Ces médicaments peuvent cibler des protéines ou des enzymes spécifiques dans l'organisme, ce qui les rend utiles dans le traitement de diverses maladies .
Industrie : Dans l'industrie pharmaceutique, le composé est utilisé dans la synthèse à grande échelle de médicaments peptidiques. Il est également utilisé dans la production de matériaux à base de peptides pour diverses applications .
Mécanisme d'action
Le mécanisme d'action de l'acide rac-(3aR,6aR)-2-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylique, cis implique la protection du groupe amine par la formation d'une liaison carbamate stable. Cela protège le groupe amine des réactions indésirables pendant la synthèse peptidique. Le groupe Fmoc peut être éliminé dans des conditions basiques douces, permettant au groupe amine de participer aux réactions suivantes .
Applications De Recherche Scientifique
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise assembly of peptides by protecting the amino group from unwanted reactions .
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine: The compound is used in the synthesis of peptide-based drugs. These drugs can target specific proteins or enzymes in the body, making them useful in the treatment of various diseases .
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .
Mécanisme D'action
The mechanism of action of rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
Composés similaires:
- acide rac-(3aR,6aS)-1-{[(9H-Fluorène-9-yl)méthoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylique
- acide rac-(3aR,6aR)-5-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylique
Comparaison:
- L'acide rac-(3aR,6aR)-2-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylique, cis est unique en raison de sa stéréochimie spécifique et de la présence du groupe protecteur Fmoc. Cela le rend particulièrement utile dans la synthèse peptidique où la stéréochimie est cruciale.
- Les composés similaires listés ci-dessus contiennent également le groupe Fmoc mais diffèrent par leurs structures de base et leur stéréochimie, ce qui peut affecter leur réactivité et leurs applications .
Propriétés
Formule moléculaire |
C23H23NO4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(23)12-24(14-23)22(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26) |
Clé InChI |
GCRORTMHBOUYBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
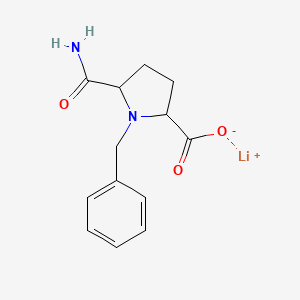
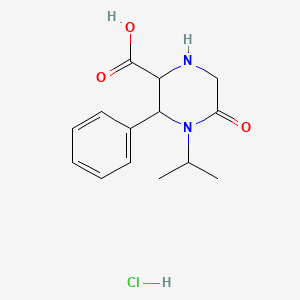
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
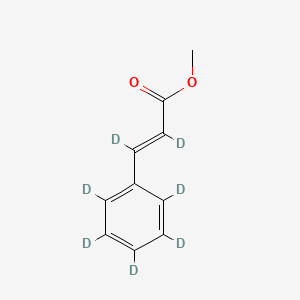
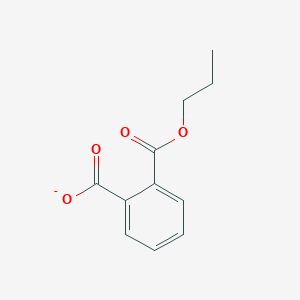
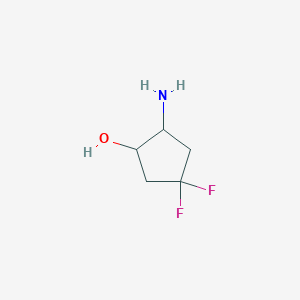
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
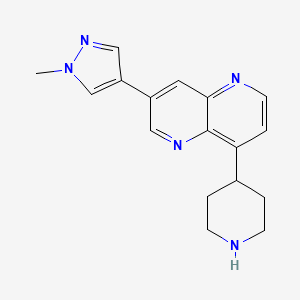
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
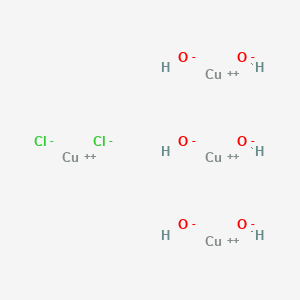
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
